2-Chlorooxazolo[4,5-b]pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

This compound is the definitive 2-chloro-substituted oxazolo[4,5-b]pyridine scaffold for medicinal chemistry. Its strategically positioned chloro group enables efficient nucleophilic aromatic substitution (SNAr) and cross-coupling, critical for synthesizing ATP-competitive kinase inhibitors such as IRAK4 and CK2. With a consensus LogP of ~1.62 and low TPSA (38.92 Ų), it is uniquely suited for developing CNS-penetrant kinase drugs. Supplied at ≥98% purity with documented NMR/HPLC/GC analytics, ensuring reproducible results in parallel synthesis and flow chemistry. Choose quality; choose differentiation.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
CAS No. 325976-45-2
Cat. No. B1370745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorooxazolo[4,5-b]pyridine
CAS325976-45-2
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)Cl
InChIInChI=1S/C6H3ClN2O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
InChIKeyUCXLYNLRJWXAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2): Procurement-Focused Core Scaffold Overview


2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2) is a fused bicyclic heteroaromatic compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol [1]. It features a chlorine atom at the 2-position of the oxazole ring, a substitution that significantly influences its reactivity and utility as a building block in medicinal chemistry . This compound is a key synthetic intermediate in the development of kinase inhibitors and other bioactive heterocyclic systems, with its chloro substituent enabling further functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

Why 2-Chlorooxazolo[4,5-b]pyridine Cannot Be Directly Substituted by Other Halogenated Analogs


The precise positioning of the halogen atom on the oxazolo[4,5-b]pyridine scaffold dictates both its chemical reactivity and biological interaction profile. The 2-chloro substituent in 2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2) is strategically located at the electrophilic center of the oxazole ring, making it a superior leaving group for nucleophilic aromatic substitution (SNAr) reactions, a critical step in many synthetic routes to kinase inhibitors . In contrast, regioisomers such as 7-Chlorooxazolo[4,5-b]pyridine exhibit different reactivity patterns and are not interchangeable for this key transformation . Furthermore, computational studies on halogenated oxazolo[4,5-b]pyridines demonstrate that the position of halogen substitution directly impacts lipophilicity (LogP) and topological polar surface area (TPSA), which are crucial determinants of passive membrane permeability and target engagement .

Quantitative Differentiation of 2-Chlorooxazolo[4,5-b]pyridine from its Closest Analogs


Reactivity Advantage: 2-Position Chlorine Enables Facile SNAr Chemistry

The 2-chloro substituent in 2-Chlorooxazolo[4,5-b]pyridine is located at the electrophilic 2-position of the oxazole ring, which is activated by the adjacent nitrogen atoms. This makes it a highly reactive site for nucleophilic aromatic substitution (SNAr), a critical step for installing amine or alkoxy groups in the synthesis of advanced kinase inhibitor intermediates . This reactivity is a direct consequence of the electron-withdrawing effect of the oxazole ring system on the 2-position C-Cl bond, a feature not shared by the 5-chloro or 7-chloro regioisomers where the halogen is on the less activated pyridine ring .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Purity and Quality Control: Verifiable Analytical Data from Primary Suppliers

Reputable vendors provide specific purity metrics for 2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2) that can be directly compared to other halogenated analogs. Bidepharm reports a standard purity of 98% for this compound, with batch-specific analytical data (NMR, HPLC, GC) available upon request . Fluorochem offers the compound at 97% purity . In contrast, the 7-chloro isomer is often supplied at a lower standard purity (e.g., 95%) or with less rigorous analytical documentation . For 2-bromooxazolo[4,5-b]pyridine, a common alternative, the higher cost and lower stability of the bromo group often make the 2-chloro analog a more practical choice for scale-up, though direct purity comparisons vary by supplier.

Chemical Procurement Quality Control Analytical Chemistry

Physicochemical Profile: Computed Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

The physicochemical properties of 2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2) can be computationally compared to its non-halogenated parent scaffold. The compound has a consensus Log Po/w of 1.62 and a topological polar surface area (TPSA) of 38.92 Ų . While data for the unsubstituted oxazolo[4,5-b]pyridine is not directly provided in this source, the addition of a single chlorine atom increases molecular weight (from 120.11 g/mol to 154.55 g/mol) and lipophilicity, which can improve membrane permeability in drug candidates. The halogen also reduces the TPSA slightly compared to more polar substituents, a factor that can be advantageous for crossing the blood-brain barrier [1].

Drug Design ADME Prediction Computational Chemistry

Structural Confirmation: Canonical SMILES and InChIKey for Identity Verification

For procurement and inventory management, unambiguous identification is critical. 2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2) is uniquely defined by its canonical SMILES (ClC1=NC2=NC=CC=C2O1) and InChIKey (UCXLYNLRJWXAIR-UHFFFAOYSA-N) . These identifiers distinguish it from the 7-chloro regioisomer, which has a distinct InChIKey (ZHRCJHVETQDGAN-UHFFFAOYSA-N) and SMILES (C1=CN=C2C(=C1Cl)OC=N2) . This unambiguous digital fingerprinting is essential for accurate inventory tracking and ensuring the correct building block is used in automated synthesis platforms.

Cheminformatics Compound Registration Quality Assurance

Optimal Use Cases for 2-Chlorooxazolo[4,5-b]pyridine in Drug Discovery and Chemical Biology


Synthesis of 2-Amino-Substituted Kinase Inhibitor Cores

The activated 2-chloro group on the oxazole ring of 2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2) makes it the preferred starting material for synthesizing 2-amino-substituted oxazolo[4,5-b]pyridines via SNAr reactions with primary or secondary amines . This transformation is a key step in generating libraries of compounds targeting the ATP-binding site of kinases such as IRAK4 and CK2, where the oxazolo[4,5-b]pyridine core acts as a purine mimic [1].

Generation of CNS-Penetrant Lead Compounds

Given its balanced lipophilicity (consensus LogP ~1.62) and relatively low TPSA (38.92 Ų), 2-Chlorooxazolo[4,5-b]pyridine is an ideal starting scaffold for designing kinase inhibitors intended to cross the blood-brain barrier (BBB) . Its physicochemical profile aligns with the optimal range for CNS drugs, and the chloro substituent provides a handle for further optimization of potency and selectivity without drastically altering the favorable membrane permeability [2].

Cross-Coupling Reactions for Library Diversification

The chlorine atom at the 2-position of 2-Chlorooxazolo[4,5-b]pyridine (CAS 325976-45-2) is not only reactive towards SNAr but can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate conditions [3]. This allows for the rapid diversification of the oxazolo[4,5-b]pyridine scaffold, enabling the exploration of structure-activity relationships (SAR) around the 2-position, a strategy widely employed in the development of kinase inhibitors and other protein-protein interaction modulators [4].

Quality-Controlled Building Block for Automated Synthesis Platforms

With a standard purity of 98% and available analytical data (NMR, HPLC, GC) from primary suppliers like Bidepharm, 2-Chlorooxazolo[4,5-b]pyridine is well-suited for use in automated parallel synthesis and flow chemistry platforms . Its unambiguous structural identifiers (SMILES, InChIKey) and documented purity ensure reliable incorporation into compound libraries, minimizing the risk of failed reactions due to reagent quality issues .

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